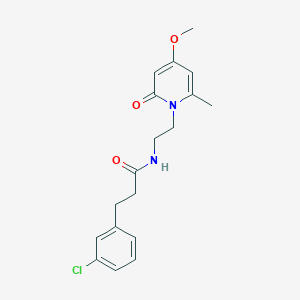
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid” is a complex organic compound that contains a pyrrole ring and a pyridine ring. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a pyrrole ring substituted with two methyl groups and a pyridine-linked carboxylic acid group . The exact structure would depend on the positions of these substituents on the rings.Chemical Reactions Analysis
As an organic compound containing both pyrrole and pyridine rings, this molecule could potentially participate in a variety of chemical reactions. The pyrrole ring, for instance, might undergo electrophilic substitution reactions, while the carboxylic acid group could take part in typical acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains . For instance, the presence of a carboxylic acid group would likely make the compound acidic and polar, while the aromatic rings could contribute to its stability and possibly its reactivity.Applications De Recherche Scientifique
Acid−Amide Intermolecular Hydrogen Bonding
This research investigates the hydrogen bonding between amide and carboxylic acid groups in a molecule similar to the compound . The study found that this molecule forms an intermolecularly hydrogen-bonded dimer, demonstrating significant implications for molecular recognition and assembly in chemical systems (Wash et al., 1997).
Hydrogen-Bonding Motifs in Crystal Engineering
This study focuses on the coexistence of carboxylic acid–acid and acid–pyridine hydrogen-bonding motifs in molecules possessing both functional groups. The research provides insights into the crystal engineering applications of such molecules, highlighting their potential in designing novel materials (Long et al., 2014).
Supramolecular Assemblies
The research explores the formation of supramolecular assemblies involving 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules. This demonstrates the compound's potential in forming complex molecular structures, which could be useful in materials science and nanotechnology (Arora & Pedireddi, 2003).
Complexation of Nucleotide Bases
This study examines how molecular tweezers with carboxylic acids interact with nucleotide bases. The findings could be relevant for understanding the biochemical interactions and potential applications in molecular biology or drug design (Zimmerman, Wu, & Zeng, 1991).
Metal-Organic Frameworks
Research on metal-organic frameworks using carboxylic acids and pyridine-based linkers demonstrates the compound's utility in constructing porous structures with potential applications in gas storage and separation technologies (Sen et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
2,5-dimethyl-1-pyridin-4-ylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-11(12(15)16)9(2)14(8)10-3-5-13-6-4-10/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWLJAWEADFIJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=NC=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid | |
CAS RN |
954583-91-6 |
Source


|
| Record name | 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2422428.png)
![5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2422430.png)



![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2422436.png)





![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2422446.png)

